

AP14145: A Negative Allosteric Modulator of KCa2 Channels - A Technical Guide

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Compound of Interest

Compound Name: AP14145

Cat. No.: B14907752

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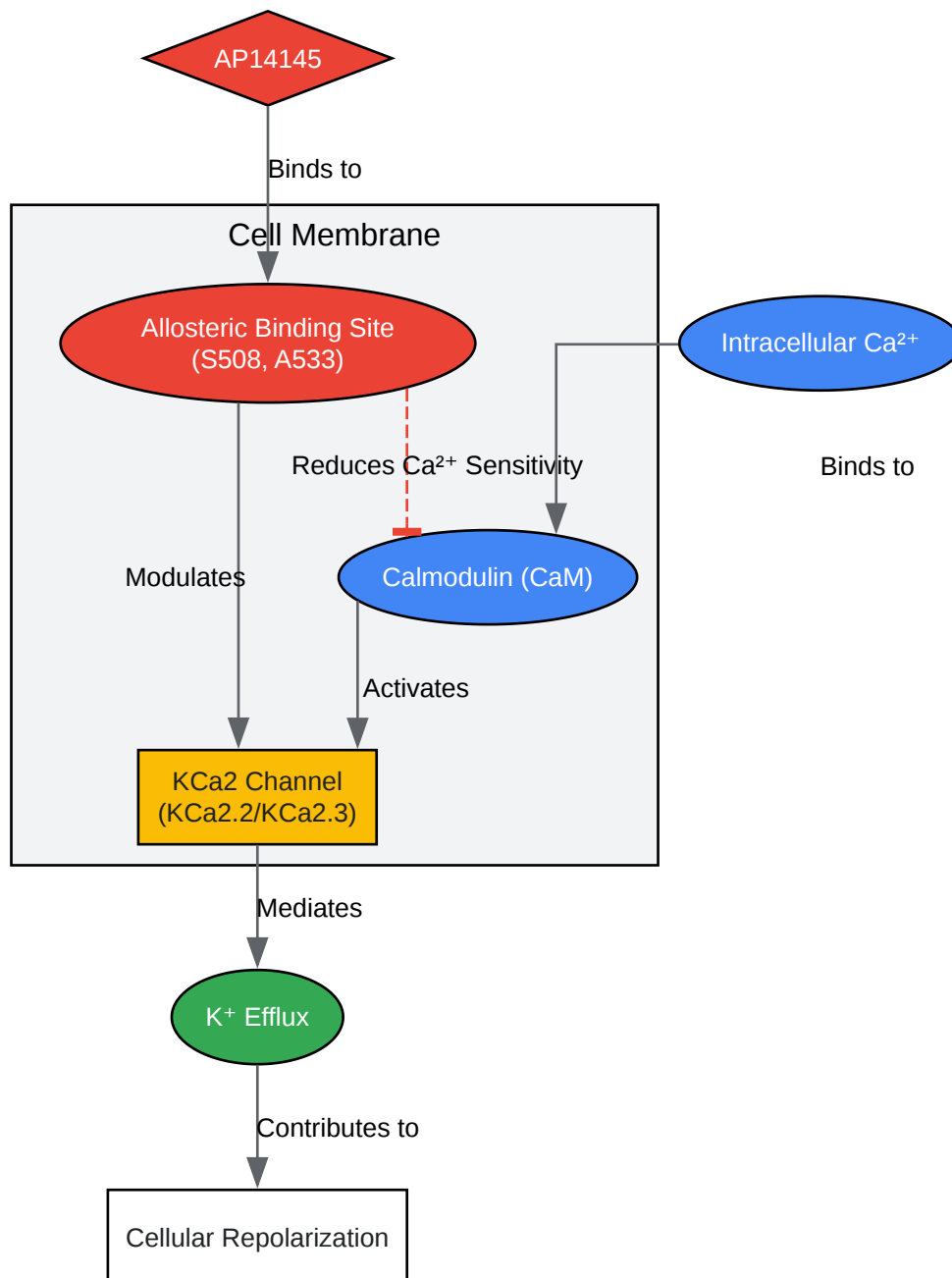
This technical guide provides an in-depth overview of **AP14145**, a novel negative allosteric modulator of small conductance calcium-activated potassium (KCa2) channels. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

AP14145 functions as a negative allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.^{[1][2][3]} Its primary mechanism involves decreasing the sensitivity of these channels to intracellular calcium (Ca^{2+}).^[1] By binding to a site distinct from the calcium-binding site, **AP14145** shifts the concentration-response curve for calcium, requiring higher intracellular calcium concentrations to achieve channel activation.^{[1][2]} This modulatory effect is strongly dependent on the presence of two specific amino acids, S508 and A533, located in the inner pore of the KCa2.3 channel.^{[1][2]} This action leads to a reduction in potassium efflux, thereby prolonging the repolarization phase of the action potential, particularly in atrial cells where KCa2 channels are prominently expressed.^{[4][5]}

Signaling Pathway of KCa2 Channel Modulation by AP14145

Mechanism of AP14145 Action on KCa2 Channels

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Caption: **AP14145** binds to an allosteric site on the KCa2 channel, reducing its sensitivity to calcium-bound Calmodulin and thereby inhibiting potassium efflux.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for **AP14145**.

Table 1: In Vitro Potency and Selectivity of AP14145

Target Channel	Assay Type	Parameter	Value	Reference
hKCa2.2 (SK2)	Whole-cell patch clamp	IC ₅₀	1.1 ± 0.3 μM	[1][2]
hKCa2.3 (SK3)	Whole-cell patch clamp	IC ₅₀	1.1 ± 0.3 μM	[1][2]
hKCa2.3 (SK3)	Whole-cell patch clamp	IC ₅₀	1.3 ± 0.4 μmol/L	[6]
hKCa2.3	Inside-out patch clamp	EC ₅₀ of Ca ²⁺ (Control)	0.36 ± 0.02 μM	[1][2]
hKCa2.3	Inside-out patch clamp	EC ₅₀ of Ca ²⁺ (+10 μM AP14145)	1.2 ± 0.1 μM	[1][2]
hKCa2.3	Inside-out patch clamp	Hill Coefficient (Control)	5.2 ± 0.3	[1]
hKCa2.3	Inside-out patch clamp	Hill Coefficient (+10 μM AP14145)	1.2 ± 0.1	[1]
hKCa1.1	Not specified	% Inhibition at 10 μM	50%	[3]
hKCa2.1	Not specified	% Inhibition at 10 μM	90%	[3]
hKCa3.1	Not specified	% Inhibition at 10 μM	No effect	[3]
hERG (KV11.1)	Whole-cell patch clamp	IC ₅₀	71.8 ± 0.5 μM	[5][6]
Kir3.1/Kir3.4 (IKACh)	Not specified	IC ₅₀	9.3 μM	[3][6]
KV1.5, KV7.1/KCNE1,	Not specified	Effect at 30 μM	No significant effect	[3]

KV4.3/KChIP2,
Kir2.1

NaV1.5	Not specified	Effect at 15 μ M	No significant effect	[3]
CaV1.2	Not specified	Effect at 1-10 μ M	No significant block	[3]

Table 2: In Vivo Pharmacological Effects of AP14145

Species	Model	Parameter	Dose	Effect	Reference
Rat	Anesthetized	Atrial Effective Refractory Period (AERP)	2.5 and 5 mg/kg (bolus)	Significant prolongation	[1]
Rat	Isolated perfused heart	Atrial Effective Refractory Period (AERP)	10 μ M	Increased duration	[3]
Pig	Vernakalant-resistant Atrial Fibrillation	Termination of AF	8 mg/kg	Reverted to sinus rhythm in 8/8 pigs	[6]
Mouse	Beam walk test	CNS effects	10 mg/kg	No apparent effects	[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **AP14145** are provided below.

Electrophysiology: Patch-Clamp Recordings

Objective: To determine the mechanism of action, potency (IC_{50}), and selectivity of **AP14145** on heterologously expressed KCa2 channels.[1][2]

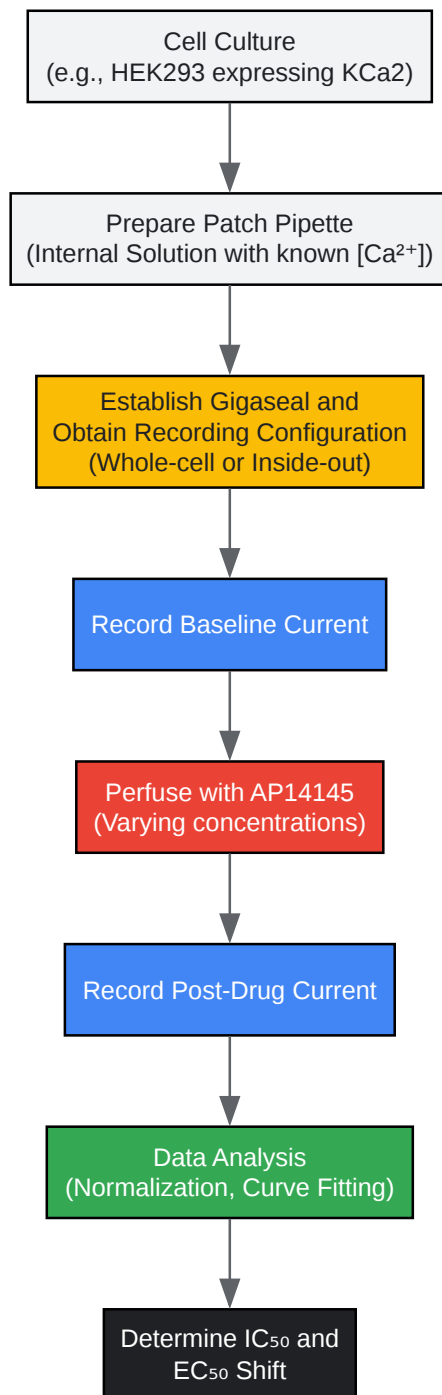
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the KCa2 channel subtype of interest (e.g., hKCa2.2, hKCa2.3).[1][4]

Methodology:

- Cell Culture: Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and selection agents (e.g., Geneticin, Hygromycin).[4]
- Recording Configuration: Both whole-cell and inside-out patch-clamp configurations are utilized.
 - Whole-cell: To measure macroscopic currents and determine IC_{50} values. The pipette solution contains a known concentration of free Ca^{2+} (e.g., 400 nM), and the external solution is a standard physiological saline.
 - Inside-out: To investigate the effect of **AP14145** on the Ca^{2+} sensitivity of the channel. The patch is excised, and the intracellular face is exposed to solutions with varying Ca^{2+} concentrations, with and without **AP14145**.
- Data Acquisition and Analysis:
 - Currents are recorded using a patch-clamp amplifier and digitized.
 - For IC_{50} determination, currents are measured at a specific membrane potential before and after the application of increasing concentrations of **AP14145**. Data are normalized and fitted to a Hill equation.
 - For Ca^{2+} sensitivity, concentration-response curves for Ca^{2+} are generated in the absence and presence of **AP14145** to determine the EC_{50} shift.

Experimental Workflow for Patch-Clamp Analysis

Patch-Clamp Electrophysiology Workflow

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Caption: Workflow for assessing **AP14145** activity using patch-clamp electrophysiology.

In Vivo/Ex Vivo Assessment of Atrial Refractoriness

Objective: To evaluate the biological efficacy of **AP14145** on atrial electrophysiology.[\[1\]](#)

Animal Model: Male Sprague-Dawley rats (250-350 g).[\[1\]](#)

Methodology (Ex Vivo - Langendorff Perfusion):

- Heart Isolation: Rats are anesthetized, and the heart is excised and connected to a Langendorff retrograde perfusion system.[\[1\]](#)
- Perfusion: The heart is perfused with Krebs-Henseleit buffer (37°C, saturated with 95% O₂ / 5% CO₂).[\[1\]](#)
- Electrophysiological Measurement:
 - A bipolar pacing electrode is placed on the right atrium.
 - The Atrial Effective Refractory Period (AERP) is measured by applying electrical stimulation (S1-S2 protocol). The AERP is defined as the longest S1-S2 interval that fails to elicit an action potential.
- Drug Application: **AP14145** is added to the perfusate, and AERP measurements are repeated.

Methodology (In Vivo - Anesthetized Rat):

- Animal Preparation: Rats are anesthetized, and ECG leads are placed to monitor cardiac activity.
- Drug Administration: **AP14145** or vehicle is administered via bolus injection (e.g., intravenous).[\[3\]](#)
- AERP Measurement: AERP is measured using programmed electrical stimulation via epicardial electrodes. Measurements are taken at baseline and at various time points post-injection.[\[1\]](#)

Site-Directed Mutagenesis

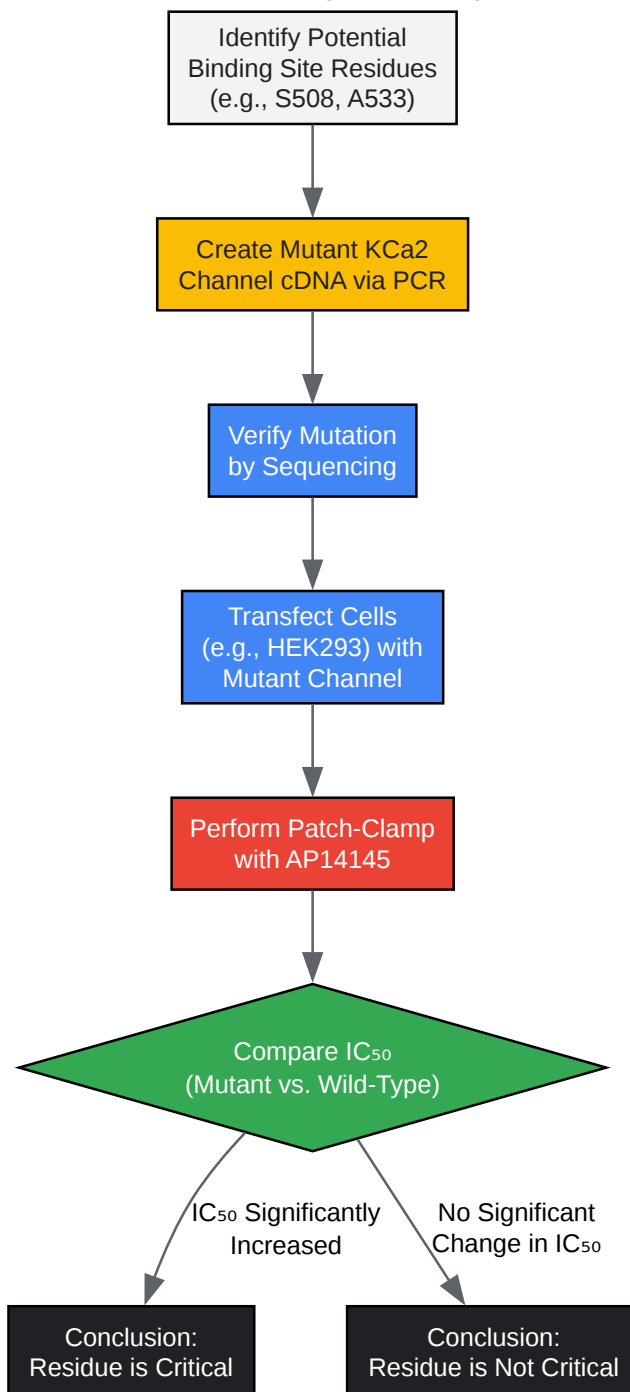
Objective: To identify the amino acid residues critical for the inhibitory action of **AP14145**.^[1]^[2]

Methodology:

- **Mutation Design:** Based on the structure of the KCa2 channel and known binding sites of other modulators, specific amino acid residues (e.g., S508, A533) are selected for mutation.
- **Plasmid Mutagenesis:** A plasmid containing the cDNA for the KCa2 channel is used as a template. PCR-based site-directed mutagenesis is performed to substitute the target amino acids with others (e.g., Alanine scanning).
- **Sequence Verification:** The mutated plasmid is sequenced to confirm the desired mutation.
- **Functional Expression:** The mutated channel is heterologously expressed in a suitable cell line (e.g., HEK293).
- **Electrophysiological Testing:** Patch-clamp analysis is performed on cells expressing the mutant channel to assess the inhibitory effect of **AP14145**. A loss or significant reduction in potency indicates the mutated residue is critical for drug action.

Logical Flow for Site-Directed Mutagenesis

Site-Directed Mutagenesis Logic Flow

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Caption: Logical workflow to identify key amino acid residues for **AP14145** binding.

Conclusion

AP14145 is a potent and selective negative allosteric modulator of KCa2.2 and KCa2.3 channels. Its mechanism of action, centered on reducing the calcium sensitivity of these channels, has been well-characterized through a combination of electrophysiological, molecular, and in vivo studies. The data presented herein demonstrate its potential as a valuable research tool for studying KCa2 channel function and as a lead compound for the development of novel anti-arrhythmic therapies, particularly for atrial fibrillation.[2] The provided experimental frameworks serve as a guide for the further investigation and characterization of **AP14145** and similar modulators.

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